2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a ketone group at position 3. Key structural features include:
- Furan-2-yl group at position 7: The electron-rich furan ring may enhance π-π stacking interactions, influencing both solubility and target binding .
- Dihydroquinazolinone core: The partially saturated quinazolinone scaffold contributes to conformational flexibility, which can modulate receptor affinity .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21-14-18(22-7-4-12-29-22)13-20-19(21)15-24-23(25-20)27-10-8-26(9-11-27)16-17-5-2-1-3-6-17/h1-7,12,15,18H,8-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHTVNYBKNPVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperazine ring.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and strong bases.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar derivatives:
*Calculated based on structural data.
Key Observations:
- Substituent Impact on Molecular Weight : Addition of bulky groups (e.g., 3,4-dimethoxyphenyl in STK217615) increases molecular weight significantly, which may affect bioavailability .
- Piperazine Modifications : Replacing benzylpiperazine with 3,5-dimethylpiperidine () reduces planarity, possibly altering receptor binding kinetics.
Antifungal and Anticancer Potential:
- Thiazolyl Hydrazone Derivatives (): Compounds with furan-2-yl groups exhibited anticandidal activity (MIC = 250 µg/mL) and anticancer effects against MCF-7 cells (IC50 = 125 µg/mL). The furan moiety likely contributes to these activities via membrane disruption or enzyme inhibition .
- Triazoloquinazoline Derivatives (): Furan-containing analogs demonstrated tautomerism, which could influence their redox properties and metabolic stability .
Toxicity Profiles:
- STK217615: No direct toxicity data, but its higher lipophilicity (Lipinski parameters unspecified) may pose challenges for aqueous solubility .
Physicochemical and Electronic Properties
- Absolute Hardness (η) : Using Parr’s theory (), the electron-rich furan and benzylpiperazine groups may lower η, increasing softness and reactivity toward electrophilic biological targets .
- Solubility: The diamino substituent in likely enhances water solubility compared to methoxy or benzyl groups .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.49 g/mol. The structure features a benzylpiperazine moiety, a furan ring , and a quinazolinone core , which contribute to its unique chemical reactivity and biological activity.
Pharmacological Activities
Research indicates that this compound exhibits several promising pharmacological properties:
- Antidepressant Activity : The benzylpiperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant effects. Studies have shown that similar compounds can enhance serotonergic transmission, which may alleviate symptoms of depression.
- Antitumor Properties : Some derivatives of quinazolinone compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains. This activity is likely due to its ability to interfere with microbial metabolic processes .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter levels in the brain.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial growth, although specific targets require further elucidation through biochemical assays .
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- A study conducted on a series of quinazolinone derivatives reported that compounds similar to this compound exhibited significant inhibitory activity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Another investigation into the antimicrobial properties found that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 50 µM .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
